molecular formula C11H9N3O5 B2661546 1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid CAS No. 1152540-95-8

1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

Cat. No.: B2661546
CAS No.: 1152540-95-8
M. Wt: 263.209
InChI Key: NMQIIAJLAFLWFB-UHFFFAOYSA-N
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Description

The compound “1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid” is a complex organic molecule. Based on its name, it likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as condensation, nitration, and cyclization . The synthesis of derivatives often involves various reagents and conditions, showcasing the versatility of methods to obtain nitrophenyl ethanol derivatives .


Molecular Structure Analysis

The molecular structure of compounds closely related to “this compound” has been elucidated through techniques like X-ray diffraction . These structures often form infinite chains in the crystal due to these interactions .


Chemical Reactions Analysis

Chemical reactions involving similar compounds include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes . These reactions are influenced by various factors, including solvent type and the presence of specific substituents on the nitrophenyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The chemical properties are significantly influenced by the nitro group and its position on the phenyl ring.

Scientific Research Applications

Synthesis and Derivatization in Heterocyclic Chemistry

1-(3-Nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, due to its structural composition, plays a significant role in the synthesis and derivatization of heterocyclic compounds. The reactions of cyclic oxalyl compounds with hydrazines or hydrazones have been extensively studied, leading to the synthesis of various ester, amide, nitrile, and anilinopyrazole acid derivatives. These reactions are foundational in creating derivatives of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine, showcasing the compound's utility in generating structurally diverse heterocyclic frameworks (Şener et al., 2002).

Analytical Chemistry: Derivatization and Detection

In analytical chemistry, derivatization techniques that utilize compounds like 2-nitrophenylhydrazine (2-NPH) for the analysis of carboxylic acids, aldehydes, and ketones highlight the relevance of related compounds in enhancing the detection and analysis of functional groups in various samples. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and atmospheric pressure chemical ionization mass spectrometry (APCI-MS) after derivatization showcases the potential for precise analytical applications, expanding the utility of these compounds beyond synthesis to analytical methodologies (Peters et al., 2004).

Advanced Material Synthesis

The compound's structural framework contributes to the development of advanced materials, such as optical sensors for detecting oxidative agents. The incorporation of related heterocyclic units into zirconium-based metal-organic frameworks (MOFs) for the reversible detection of nitrous gases is a testament to the compound's versatility in creating materials with significant chemical sensing capabilities. Such materials exhibit colorimetric changes upon oxidation and reduction, highlighting the practical applications in environmental monitoring and safety (Nickerl et al., 2015).

Pharmaceutical Research: Antitubercular Agents

In pharmaceutical research, derivatives of 1,4-dihydropyridines, closely related to the discussed compound, have been explored for their antitubercular activities. The synthesis of unsymmetrical dihydropyridine derivatives and their evaluation against Mycobacterium tuberculosis underscores the potential of such compounds in contributing to the development of new therapeutic agents, emphasizing the broader implications in medicinal chemistry and drug discovery processes (Gevariya et al., 2001).

Safety and Hazards

While specific safety data for this compound is not available, similar compounds require careful handling due to their reactivity and potential health hazards . Always refer to the Safety Data Sheet (SDS) for detailed information.

Properties

IUPAC Name

1-(3-nitrophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c15-10-5-4-9(11(16)17)12-13(10)7-2-1-3-8(6-7)14(18)19/h1-3,6H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQIIAJLAFLWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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